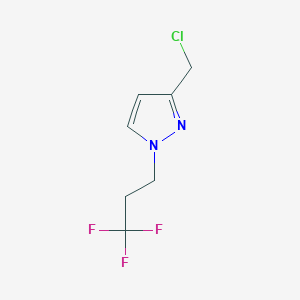

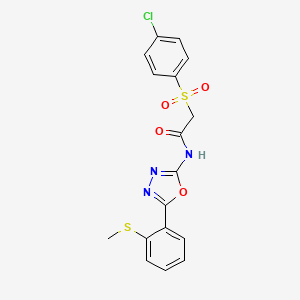

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3,3-Trifluoropropyltrimethoxysilane is a versatile organosilicon compound that is widely used in the chemical industry . It is used in the manufacture of defoaming agents, releasing agents, fluoro silicone resin, and coating . It is also used as a coupling agent for epoxy resin .

Synthesis Analysis

In one study, 3,3,3-trifluoropropyltrimethoxysilane was used as a modification agent to synthesize a highly hydrophobic mesoporous silica, TFP-MCM-41, using a refluxing method .Molecular Structure Analysis

The molecular formula of 3,3,3-Trifluoropropyltrimethoxysilane is C6H13F3O3Si . The InChI Key is JLGNHOJUQFHYEZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The combination of dichloro (methyl) (3,3,3-trifluoropropyl)silane (MTFPSCl 2) and imidazole mediates an amidation of amino acids . MTFPSCl 2 activates the carboxy group and protects the α-amino group of amino acids .Physical and Chemical Properties Analysis

3,3,3-Trifluoropropyltrimethoxysilane is a clear colorless liquid . It is moisture sensitive and incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .Applications De Recherche Scientifique

Flexible Synthesis of Pyrazoles

The work by Grotjahn et al. (2002) outlines a new method for the synthesis of pyrazoles with various functionalized side chains attached to carbon 3 and different alkyl and aryl substituents attached to carbon 5. This method involves coupling protected alkynols with acid chlorides, followed by reaction with hydrazine to form the pyrazole nucleus. Subsequent steps include alcohol deprotection and conversion to a chloride, yielding 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These chlorides serve as precursors for further functionalized pyrazoles, highlighting the compound's utility in creating polyfunctional pyrazoles with potential applications as ligands (Grotjahn et al., 2002).

Synthesis of Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles, which are valuable in medicinal chemistry as building blocks, has been demonstrated by Surmont et al. (2011). Their approach involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This method highlights the importance of 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole derivatives in constructing complex molecules with potential pharmaceutical applications (Surmont et al., 2011).

Preparation of Trifluoromethyl-pyrazoles

Fields and Tomlinson (1979) discussed the preparation of trifluoromethyl-pyrazoles and -pyrazolines through the reaction of 2,2,2-trifluorodiazoethane with alkenes and alkynes, yielding good yields of the corresponding pyrazolines and pyrazoles. This study further supports the utility of this compound derivatives in synthesizing trifluoromethylated pyrazole compounds, which have significant applications in developing materials and pharmaceuticals (Fields & Tomlinson, 1979).

Mécanisme D'action

Mode of Action

It’s worth noting that the compound’s trifluoropropyl group could potentially interact with various biological targets, leading to changes in their function .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole interacts with its targets and exerts its effects .

Safety and Hazards

Propriétés

IUPAC Name |

3-(chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClF3N2/c8-5-6-1-3-13(12-6)4-2-7(9,10)11/h1,3H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXXTWYKDVCVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769237.png)

![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)

![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)